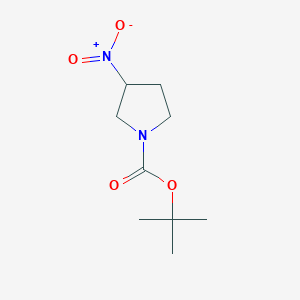

Tert-butyl 3-nitropyrrolidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-nitropyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O4/c1-9(2,3)15-8(12)10-5-4-7(6-10)11(13)14/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDLAHUFDHRJWOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40719922 | |

| Record name | tert-Butyl 3-nitropyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309581-43-8 | |

| Record name | tert-Butyl 3-nitropyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-nitropyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tert-butyl 3-nitropyrrolidine-1-carboxylate chemical properties

An In-depth Technical Guide to Tert-butyl 3-nitropyrrolidine-1-carboxylate: Properties, Synthesis, and Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound stands as a pivotal, yet often unheralded, intermediate in the lexicon of medicinal chemistry. Its true value lies not in its inherent biological activity, but in its role as a stable, versatile, and strategically protected precursor to the 3-aminopyrrolidine scaffold. The nitro moiety serves as a robust masked amine, while the tert-butoxycarbonyl (Boc) group provides orthogonal protection of the ring nitrogen, enabling sequential and controlled synthetic transformations. This guide provides a comprehensive technical overview of its chemical properties, proposes a logical synthetic pathway based on established chemical principles, details its primary chemical transformations, and outlines the critical safety protocols necessary for its handling. For professionals engaged in the synthesis of novel chemical entities, this document serves as a practical manual for leveraging this building block to its fullest potential.

Introduction: The Strategic Importance of a Masked Synthon

The pyrrolidine ring is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutics and clinical candidates. Its non-planar, saturated structure provides three-dimensional diversity crucial for specific and high-affinity interactions with biological targets. Substitution at the 3-position, particularly with an amino group, introduces a key vector for further functionalization, enabling the construction of complex molecular architectures and the optimization of pharmacokinetic and pharmacodynamic properties.

This compound (CAS No. 1309581-43-8) is the cornerstone for accessing these valuable 3-aminopyrrolidine building blocks.[1] The molecule's design is inherently strategic:

-

The Nitro Group: It functions as a non-basic, sterically compact precursor to the primary amine. This allows it to be carried through various synthetic steps that would be incompatible with a free amine. Its subsequent reduction is typically a high-yielding and clean transformation.

-

The Boc Protecting Group: As one of the most common nitrogen protecting groups in organic synthesis, its stability under a wide range of nucleophilic, basic, and reductive conditions, coupled with its facile removal under acidic conditions, provides essential orthogonality in multi-step synthetic campaigns.

This guide illuminates the practical chemistry of this intermediate, providing the foundational knowledge required to integrate it effectively into drug discovery programs.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific nitro-compound is not broadly published, its properties can be reliably predicted based on its structure and data from closely related analogs.

Table 1: Physicochemical Properties

| Property | Value | Source/Method |

| CAS Number | 1309581-43-8 | [1] |

| Molecular Formula | C₉H₁₆N₂O₄ | Calculated |

| Molecular Weight | 216.23 g/mol | Calculated |

| Appearance | Expected to be a pale yellow oil or low-melting solid | Analog Comparison |

| Predicted XLogP3 | 1.1 - 1.5 | Computational |

| Boiling Point | >300 °C (Predicted) | Computational |

| Storage Temp. | 2-8 °C, Inert atmosphere, Keep in dark place | [1] |

Spectroscopic Characterization (Predicted)

Predicting the spectroscopic signature is crucial for reaction monitoring and characterization.

-

¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show distinct signals corresponding to the diastereotopic protons of the pyrrolidine ring. A multiplet around δ 4.5-4.8 ppm would be characteristic of the proton at the C3 position, shifted downfield by the electron-withdrawing nitro group. The protons on the carbons adjacent to the ring nitrogen (C2 and C5) would appear as complex multiplets between δ 3.2-3.8 ppm. The C4 protons would likely resonate as multiplets around δ 2.2-2.5 ppm. A sharp singlet integrating to 9 protons at approximately δ 1.46 ppm is the hallmark of the tert-butyl group of the Boc protector. For comparison, in the reduced product, tert-butyl 3-aminopyrrolidine-1-carboxylate, the C3 proton shifts upfield significantly.[2]

-

¹³C NMR (CDCl₃, 101 MHz): Key predicted shifts include the carbonyl of the Boc group (~154 ppm), the quaternary carbon of the Boc group (~80 ppm), the carbon bearing the nitro group (C3, ~75-80 ppm), the carbons adjacent to the nitrogen (C2, C5, ~45-55 ppm), and the remaining ring carbon (C4, ~30-35 ppm). The methyl carbons of the Boc group would appear around 28 ppm.

-

Infrared (IR) Spectroscopy: The spectrum will be dominated by strong, characteristic stretches. Two prominent bands are expected for the asymmetric and symmetric stretching of the nitro group, appearing around 1550 cm⁻¹ and 1370 cm⁻¹, respectively. A strong absorption around 1690-1700 cm⁻¹ will correspond to the carbonyl (C=O) stretch of the Boc protecting group.

Synthesis and Purification

Diagram 1: Proposed Synthetic Workflow

Caption: Proposed two-step synthesis from a hydroxy-pyrrolidine precursor.

Detailed Experimental Protocol (Proposed)

Causality: This protocol is designed for efficiency and control. The oxidation step creates the necessary ketone functionality. The subsequent nitration is a base-mediated reaction where the enolate of the ketone attacks the nitrating agent. This avoids harsh acidic conditions that could cleave the Boc group.

Step 1: Oxidation to tert-Butyl 3-oxopyrrolidine-1-carboxylate

-

System Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous dichloromethane (DCM, 10 volumes relative to the starting material). Cool the flask to 0 °C using an ice bath.

-

Reagent Addition: Add Dess-Martin periodinane (1.2 equivalents) to the stirred DCM. Allow it to dissolve completely.

-

Substrate Addition: Dissolve tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the oxidant slurry over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring: Allow the reaction to warm slowly to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1:1 ratio, 5 volumes). Stir vigorously for 30 minutes until the layers are clear.

-

Extraction & Isolation: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ketone, N-Boc-3-pyrrolidinone.[4][5]

Step 2: Nitration to this compound

-

System Setup: To a new flame-dried, three-neck round-bottom flask under argon, add anhydrous tetrahydrofuran (THF, 10 volumes). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Base Addition: Add a solution of potassium bis(trimethylsilyl)amide (KHMDS, 1.1 equivalents, typically 0.5 M in toluene) dropwise to the THF.

-

Enolate Formation: Dissolve the crude ketone from Step 1 (1.0 equivalent) in anhydrous THF and add it dropwise to the KHMDS solution, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete enolate formation.

-

Nitrating Agent: Add propyl nitrate (1.2 equivalents) dropwise. The choice of an alkyl nitrate is crucial for this type of transformation.

-

Reaction & Quench: Stir the reaction at -78 °C for 2-3 hours. Monitor by TLC. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction & Purification: Allow the mixture to warm to room temperature. Add ethyl acetate and water. Separate the layers and extract the aqueous phase twice more with ethyl acetate. Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product should be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Chemical Reactivity and Synthetic Utility

The primary value of this molecule is unlocked through the transformation of the nitro group.

Diagram 2: Core Reactivity and Synthetic Utility

Caption: Key transformations of the title compound in synthetic chemistry.

Key Transformation: Nitro Group Reduction

The conversion of the nitro group to a primary amine is the most critical reaction of this intermediate. Catalytic hydrogenation is the most common, clean, and efficient method.

Protocol: Catalytic Hydrogenation to tert-Butyl 3-aminopyrrolidine-1-carboxylate

-

Catalyst & Solvent: To a hydrogenation vessel (e.g., a Parr shaker bottle), add palladium on carbon (10% Pd/C, 5-10 mol% by weight). Add a suitable solvent such as methanol or ethanol (15-20 volumes).

-

Substrate Addition: Add the this compound (1.0 equivalent) to the vessel.

-

Hydrogenation: Seal the vessel and purge it several times with nitrogen, followed by several purges with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi, but this can be done with a balloon of H₂ at atmospheric pressure for small scales) and begin vigorous stirring or shaking.[2]

-

Reaction Monitoring: The reaction is typically exothermic. Monitor the reaction by hydrogen uptake and/or TLC analysis of aliquots. The reaction is usually complete within 4-16 hours.[2]

-

Filtration & Isolation: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad thoroughly with the reaction solvent.[2]

-

Final Product: Concentrate the filtrate under reduced pressure to yield tert-butyl 3-aminopyrrolidine-1-carboxylate, which is often of sufficient purity for subsequent steps.[2] This product is a versatile building block for creating libraries of compounds for screening.[6][7][8]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound must be consulted, general precautions can be derived from analogous structures and the nitro functional group. Nitroalkanes can be energetic, and appropriate care must be taken.

GHS Hazard Information (Inferred from Analogs):

-

Pictograms: GHS07 (Exclamation Mark), GHS08 (Health Hazard)

-

Signal Word: Warning

-

Hazard Statements: May cause skin irritation (H315), causes serious eye irritation (H319), may cause respiratory irritation (H335).[9][10] Some related amino-pyrrolidines are classified as acutely toxic if swallowed (H301).[11][12]

Personal Protective Equipment (PPE) and Handling

Table 2: Recommended PPE and Handling Procedures

| Category | Recommendation | Rationale |

| Engineering Controls | Use only in a well-ventilated area, preferably within a chemical fume hood.[11][13] | To prevent inhalation of vapors or dusts. |

| Eye/Face Protection | Wear chemical safety goggles or a face shield (EN166 compliant).[13] | Protects against splashes and eye irritation.[9] |

| Skin Protection | Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat.[14] | Prevents skin contact and irritation.[14] |

| Respiratory Protection | If a fume hood is not available or if generating aerosols, use a NIOSH/MSHA approved respirator. | To prevent respiratory tract irritation.[9] |

| Handling | Avoid contact with skin, eyes, and clothing.[9][15] Wash hands thoroughly after handling.[9][14] Avoid breathing dust/fume/gas/mist/vapors.[9] | Standard good laboratory practice to minimize exposure. |

Storage and Disposal

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[13][15] Store under an inert atmosphere (e.g., argon or nitrogen) and protect from light.[1] Recommended storage temperature is 2-8 °C.[1][15]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

Conclusion

This compound is a quintessential example of a strategic synthetic intermediate. Its carefully designed structure, featuring a masked amine and an orthogonally protected ring nitrogen, provides chemists with a reliable and versatile tool for constructing complex molecules. Understanding its synthesis, reactivity—primarily the facile reduction to its amino counterpart—and proper handling is essential for any researcher aiming to incorporate the valuable 3-aminopyrrolidine scaffold into their drug discovery pipeline. By serving as a stable and predictable precursor, it bridges the gap between simple starting materials and high-value, functionalized building blocks that are critical for the advancement of modern medicinal chemistry.

References

-

PubChem. tert-Butyl 3-oxopyrrolidine-1-carboxylate. [Link]

-

PubChem. tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate. [Link]

-

PubChem. tert-Butyl 3-acetylpyrrolidine-1-carboxylate. [Link]

-

PubChem. tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate. [Link]

-

PubChemLite. Tert-butyl 1-nitrosopyrrolidine-3-carboxylate (C9H16N2O3). [Link]

-

PubChem. Tert-butyl 3-Cyano-4-oxo-pyrrolidine-1-carboxylate. [Link]

- Google Patents. WO2010065447A3 - A process for the preparation of tert-butyl (r)

-

Organic Syntheses Procedure. [ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S*),4β]]-]. [Link]

-

Royal Society of Chemistry. (2023-09-05). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. [Link]

-

PubChemLite. Tert-butyl 3-oxopyrrolidine-1-carboxylate (C9H15NO3). [Link]

-

MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

-

Bentham Science. Recent Advances and Applications of tert-Butyl Nitrite (TBN) in Organic Synthesis. [Link]

-

PubChem. tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate. [Link]

-

PMC. Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]

-

PMC - NIH. Metabolically Stable tert-Butyl Replacement. [Link]

-

PMC. Bridging the Gap Between Natural Product Synthesis and Drug Discovery. [Link]

-

PubChem. (R)-(+)-1-Boc-3-aminopyrrolidine. [Link]

Sources

- 1. chiralen.com [chiralen.com]

- 2. tert-Butyl 3-aminopyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 3. tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate | C9H17NO3 | CID 6544479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tert-butyl 3-oxopyrrolidine-1-carboxylate | C9H15NO3 | CID 471360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - Tert-butyl 3-oxopyrrolidine-1-carboxylate (C9H15NO3) [pubchemlite.lcsb.uni.lu]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bridging the Gap Between Natural Product Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aksci.com [aksci.com]

- 10. tert-Butyl 3-acetylpyrrolidine-1-carboxylate | C11H19NO3 | CID 25257021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate | C9H18N2O2 | CID 854071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. enamine.enamine.net [enamine.enamine.net]

- 15. tert-Butyl 3-aminopyrrolidine-1-carboxylate - Safety Data Sheet [chemicalbook.com]

A Comprehensive Technical Guide to Tert-butyl 3-nitropyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of tert-butyl 3-nitropyrrolidine-1-carboxylate, a key building block in modern medicinal chemistry. The document elucidates its chemical identity, physicochemical properties, synthesis, and applications, with a particular focus on its role in the development of novel therapeutics. This guide is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis and drug discovery, offering both foundational knowledge and practical insights.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in medicinal chemistry. Its non-planar, three-dimensional structure allows for the exploration of chemical space in ways that flat aromatic rings cannot, making it a cornerstone in the design of compounds with enhanced target specificity and improved pharmacokinetic profiles. The introduction of a nitro group at the 3-position of the N-Boc protected pyrrolidine ring creates this compound, a versatile intermediate for the synthesis of a variety of biologically active molecules. The nitro group can be readily reduced to an amine, which can then be further functionalized, opening up a vast array of synthetic possibilities.

Chemical Identity and Properties

-

IUPAC Name: this compound

-

CAS Number: 1408074-75-8[1]

-

Molecular Formula: C₉H₁₆N₂O₄

-

Molecular Weight: 216.23 g/mol

Physicochemical Properties (Predicted)

| Property | Value | Source |

| Appearance | Pale yellow oil or solid | Inferred from similar compounds |

| Boiling Point | >250 °C (decomposes) | Predicted |

| Melting Point | Not available | |

| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, MeOH). Insoluble in water. | Inferred from similar compounds |

| pKa | ~15 (for the α-proton to the nitro group) | Predicted |

Synthesis of this compound

Proposed Synthetic Pathway: Nitration of tert-butyl 3-hydroxypyrrolidine-1-carboxylate

A common and effective method for the introduction of a nitro group is through the reaction of an alcohol with a nitrating agent. In this proposed synthesis, the commercially available tert-butyl 3-hydroxypyrrolidine-1-carboxylate serves as the starting material.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Disclaimer: This is a proposed protocol based on established chemical knowledge. Researchers should conduct their own risk assessment and optimization.

Materials:

-

tert-butyl 3-hydroxypyrrolidine-1-carboxylate

-

Fuming nitric acid (HNO₃)

-

Acetic anhydride (Ac₂O)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1 equivalent) in dichloromethane. Cool the solution to -10 °C in an ice-salt bath.

-

Preparation of Nitrating Agent: In a separate flask, carefully add fuming nitric acid (1.1 equivalents) to acetic anhydride (2 equivalents) at 0 °C. Stir the mixture for 15 minutes to form acetyl nitrate.

-

Nitration Reaction: Slowly add the freshly prepared acetyl nitrate solution to the cooled solution of the pyrrolidine derivative via the dropping funnel, ensuring the internal temperature does not exceed -5 °C.

-

Reaction Monitoring: Stir the reaction mixture at -10 °C to 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Applications in Medicinal Chemistry and Drug Discovery

The primary utility of this compound lies in its facile conversion to tert-butyl 3-aminopyrrolidine-1-carboxylate. The resulting amine is a crucial building block for the synthesis of a wide range of pharmaceutical agents.

Reduction to the Corresponding Amine

The reduction of the nitro group to a primary amine is a high-yielding and clean transformation, typically achieved through catalytic hydrogenation.

Caption: Reduction of the nitro-pyrrolidine to the amino-pyrrolidine.

Detailed Experimental Protocol: Reduction of the Nitro Group

This protocol is adapted from a similar reduction of a nitroaromatic compound and should be readily applicable.[2]

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C, 5 mol%)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

Reaction Setup: To a solution of this compound (1 equivalent) in methanol or ethanol in a suitable hydrogenation vessel, carefully add 10% palladium on carbon (5 mol%).

-

Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1 atm to 50 psi).

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude tert-butyl 3-aminopyrrolidine-1-carboxylate, which can be used in the next step without further purification or purified by column chromatography if necessary.

Further Functionalization

The resulting 3-aminopyrrolidine derivative is a versatile platform for a variety of chemical transformations, including:

-

Amide bond formation: Acylation with carboxylic acids, acid chlorides, or anhydrides.

-

Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

-

Sulfonamide formation: Reaction with sulfonyl chlorides.

-

Urea and thiourea formation: Reaction with isocyanates or isothiocyanates.

These transformations allow for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not publicly available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR (400 MHz, CDCl₃):

-

δ 4.80-4.70 (m, 1H): CH-NO₂ proton.

-

δ 3.80-3.40 (m, 4H): CH₂ protons of the pyrrolidine ring.

-

δ 2.40-2.20 (m, 2H): CH₂ protons of the pyrrolidine ring.

-

δ 1.45 (s, 9H): tert-butyl protons.

¹³C NMR (100 MHz, CDCl₃):

-

δ 154.5: C=O of the carbamate.

-

δ 85.0: C-NO₂.

-

δ 80.5: Quaternary carbon of the tert-butyl group.

-

δ 50.0, 45.0: CH₂ carbons of the pyrrolidine ring.

-

δ 35.0: CH₂ carbon of the pyrrolidine ring.

-

δ 28.5: Methyl carbons of the tert-butyl group.

IR (ATR, cm⁻¹):

-

~2975: C-H stretching (aliphatic).

-

~1690: C=O stretching (carbamate).

-

~1550, ~1370: N-O stretching (nitro group).

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. As a nitro-containing compound, it should be considered potentially energetic and handled with care, avoiding heat and shock. For detailed safety information, refer to the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward synthesis from readily available starting materials and its facile conversion to the corresponding amine make it an attractive intermediate for the preparation of a wide range of complex molecules. This guide provides a comprehensive overview of its properties, synthesis, and applications, serving as a foundational resource for scientists engaged in the pursuit of novel therapeutic agents.

References

-

PubChem. tert-Butyl 3-oxopyrrolidine-1-carboxylate. [Link]

- Google Patents. A process for the preparation of tert-butyl (r)

-

PubChem. 1-Boc-3-pyrrolidinol. [Link]

Sources

Synthesis of 3-nitro-pyrrolidine-1-carboxylic acid tert-butyl ester

An In-depth Technical Guide to the

Introduction

3-nitro-pyrrolidine-1-carboxylic acid tert-butyl ester, commonly referred to as N-Boc-3-nitropyrrolidine, is a pivotal intermediate in modern medicinal chemistry and drug development. Its value lies in its role as a precursor to the versatile N-Boc-3-aminopyrrolidine scaffold, a key building block found in a wide array of biologically active molecules, including chemokine receptor antagonists.[1] The presence of the nitro group offers a stable yet readily transformable handle for the introduction of an amine, while the tert-butyloxycarbonyl (Boc) protecting group ensures stability and compatibility with a broad range of reaction conditions, allowing for selective modifications at other positions.

This guide provides a comprehensive overview of the most reliable and field-proven synthetic strategies for preparing N-Boc-3-nitropyrrolidine. We will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and discuss the critical parameters that ensure high yield and purity. The primary focus will be on a robust, multi-step synthesis commencing from the commercially available N-Boc-3-hydroxypyrrolidine, a pathway favored for its reliability and scalability.

Retrosynthetic Analysis

A logical retrosynthetic approach to N-Boc-3-nitropyrrolidine reveals a straightforward disconnection to a common and accessible starting material. The nitro group can be installed via a nucleophilic substitution reaction, pointing to an alcohol precursor. This leads to the identification of (R)- or (S)-1-Boc-3-hydroxypyrrolidine as the ideal starting point.

Caption: Retrosynthetic pathway for Boc-3-nitropyrrolidine.

Primary Synthetic Pathway: From N-Boc-3-hydroxypyrrolidine

The most established and scalable synthesis of N-Boc-3-nitropyrrolidine proceeds via a two-step sequence from N-Boc-3-hydroxypyrrolidine. This method involves the activation of the hydroxyl group to form a competent leaving group, followed by its displacement with a nitrite anion.

Caption: Two-step synthesis from N-Boc-3-hydroxypyrrolidine.

Step 1: Synthesis of tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate

The initial step focuses on converting the poorly reactive hydroxyl group into an excellent leaving group, typically a mesylate. This is achieved by reacting N-Boc-3-hydroxypyrrolidine with methanesulfonyl chloride (MsCl) in the presence of a tertiary amine base, such as triethylamine (Et₃N), to neutralize the HCl byproduct.[2]

Causality Behind Experimental Choices:

-

Reagents: Methanesulfonyl chloride is chosen for its high reactivity and the stability of the resulting mesylate ester. Triethylamine is a common, non-nucleophilic base that effectively scavenges the generated acid without competing in the reaction.

-

Solvent: Dichloromethane (DCM) or ethyl acetate are excellent solvents as they are inert to the reaction conditions and readily dissolve the starting materials.[2]

-

Temperature: The reaction is initiated at 0-5°C to control the initial exotherm upon addition of the highly reactive methanesulfonyl chloride. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.[2]

Detailed Experimental Protocol:

-

Dissolve N-Boc-3-hydroxypyrrolidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution, ensuring the internal temperature remains below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water. Separate the organic layer.

-

Wash the organic layer successively with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.

| Parameter | Condition | Rationale |

| Starting Material | (R)- or (S)-1-Boc-3-hydroxypyrrolidine | Commercially available, stable precursor.[3][4][5] |

| Reagent | Methanesulfonyl Chloride (MsCl) | Forms a highly effective leaving group. |

| Base | Triethylamine (Et₃N) | Acid scavenger. |

| Solvent | Dichloromethane (DCM) | Inert solvent, good solubility. |

| Temperature | 0°C to Room Temperature | Controls exotherm, drives reaction to completion. |

| Typical Yield | >95% (crude) | High conversion reaction. |

Step 2:

With the activated mesylate in hand, the core transformation is a nucleophilic substitution (Sₙ2) reaction. A nitrite salt, typically sodium nitrite (NaNO₂), serves as the nucleophile to displace the mesylate group and install the nitro functionality.

Causality Behind Experimental Choices:

-

Nucleophile: Sodium nitrite is an inexpensive and effective source of the nitrite anion (NO₂⁻).

-

Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is crucial. These solvents solvate the sodium cation, leaving a "naked" and highly nucleophilic nitrite anion, thereby accelerating the Sₙ2 reaction.

-

Temperature: The reaction typically requires heating (e.g., 60-80°C) to provide sufficient energy to overcome the activation barrier for the substitution.

-

Stereochemistry: As this is an Sₙ2 reaction, it proceeds with a complete inversion of stereochemistry at the C-3 position. If starting with (R)-Boc-3-hydroxypyrrolidine, the final product will be (S)-Boc-3-nitropyrrolidine.

Detailed Experimental Protocol:

-

Dissolve the crude tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous DMF.

-

Add sodium nitrite (2.0-3.0 eq) to the solution.

-

Heat the reaction mixture to 70°C and stir for 12-24 hours under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

After cooling to room temperature, pour the reaction mixture into ice-water and extract with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts and wash thoroughly with water and brine to remove DMF and excess salts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the pure 3-nitro-pyrrolidine-1-carboxylic acid tert-butyl ester.

Alternative Synthetic Strategy: Dipolar Cycloaddition

An elegant and powerful alternative for constructing the 3-nitropyrrolidine core is through a [3+2] dipolar cycloaddition. This method involves the reaction of an unstabilized azomethine ylide with a nitroalkene.[6] This approach is particularly advantageous as it builds the heterocyclic ring and installs the nitro group in a single, highly convergent step. Modern advancements have adapted this reaction to flow chemistry systems, allowing for precise control over reaction parameters and minimizing hazardous intermediates.[6]

Caption: Schematic of the [3+2] dipolar cycloaddition approach.

Downstream Transformation: Reduction to 3-Aminopyrrolidine

The primary utility of N-Boc-3-nitropyrrolidine is its conversion to N-Boc-3-aminopyrrolidine. This is accomplished through the reduction of the nitro group, a well-established and high-yielding transformation.

Common Reduction Methods:

-

Catalytic Hydrogenation: This is often the cleanest method, utilizing a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel under an atmosphere of hydrogen gas.[7][8] This method typically proceeds under mild conditions and produces water as the only byproduct.

-

Metal/Acid Reduction: Classic methods using easily oxidized metals like iron, tin, or zinc in an acidic medium (e.g., HCl or acetic acid) are also highly effective.[8][9]

Caption: Reduction of the nitro group to the corresponding amine.

Safety Considerations

-

Methanesulfonyl Chloride: Highly corrosive and a lachrymator. Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Sodium Nitrite: A strong oxidizing agent. Avoid contact with combustible materials. It is toxic if ingested.

-

Solvents: Dichloromethane and DMF are hazardous. Avoid inhalation and skin contact. All operations should be conducted in a fume hood.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the system is properly purged with an inert gas and that no ignition sources are present.

Conclusion

The synthesis of 3-nitro-pyrrolidine-1-carboxylic acid tert-butyl ester is a critical process for accessing valuable 3-aminopyrrolidine building blocks in pharmaceutical research. The two-step sequence involving mesylation of N-Boc-3-hydroxypyrrolidine followed by nucleophilic substitution with sodium nitrite stands as the most practical and scalable route. It relies on well-understood reaction mechanisms and uses readily available reagents. By carefully controlling reaction parameters such as temperature, solvent, and stoichiometry, researchers can reliably produce this key intermediate with high yield and purity, paving the way for the development of novel therapeutics.

References

-

Hattori, K., et al. (2010). Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2099-2102. [Link]

- Erfinder, A., et al. (2001). Process for the preparation of 3-amino-pyrrolidine derivatives.

- CN102531987A. (2012). Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.

-

European Patent Office. (2001). Process for the preparation of 3-amino-pyrrolidine derivatives. EP 1138672 A1. [Link]

-

van der Meer, J. Y., et al. (2022). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. ACS Catalysis, 12(1), 376-383. [Link]

-

Bobko, A. A., et al. (2014). Synthesis and Reduction Kinetics of Sterically Shielded Pyrrolidine Nitroxides. Journal of Organic Chemistry, 79(19), 9047-9054. [Link]

-

Organic Chemistry Portal. (2019). Mitsunobu Reaction. organic-chemistry.org. [Link]

-

Organic Synthesis. (n.d.). Mitsunobu reaction. Organic-synthesis.org. [Link]

-

Wikipedia. (n.d.). Mitsunobu reaction. Wikipedia. [Link]

-

Organic Syntheses. (1995). A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses, 72, 182. [Link]

-

Slideshare. (n.d.). N boc-3-pyrrolidinone. Slideshare. [Link]

-

Master Organic Chemistry. (2018). Reduction of Nitro Groups. masterorganicchemistry.com. [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia. [Link]

Sources

- 1. Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]

- 3. CAS 109431-87-0: (3R)-3-Hydroxypyrrolidine, N-BOC protected [cymitquimica.com]

- 4. keyorganics.net [keyorganics.net]

- 5. (R)-1-Boc-3-hydroxypyrrolidine | 109431-87-0 [chemicalbook.com]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. tert-Butyl 3-aminopyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

N-Boc-3-Nitropyrrolidine: A Technical Guide for a Specialized Synthetic Intermediate

Introduction: The Strategic Value of a Niche Building Block

In the landscape of medicinal chemistry and drug development, progress often hinges on the availability of versatile and strategically functionalized building blocks. N-Boc-3-nitropyrrolidine (tert-butyl 3-nitropyrrolidine-1-carboxylate) is one such intermediate. While not as extensively documented in public literature as some common reagents, its importance lies in its direct potential as a precursor to N-Boc-3-aminopyrrolidine—a saturated heterocyclic scaffold frequently incorporated into pharmacologically active molecules.

This guide provides a comprehensive technical overview for researchers and scientists. It addresses the compound's known physicochemical properties, explores logical and field-proven methodologies for its synthesis and subsequent transformation, and discusses its primary application. Given the limited specific data in peer-reviewed journals, this document synthesizes information from chemical supplier data, established principles of organic chemistry, and analogous, well-documented procedures to provide a trustworthy and practical resource.

Physicochemical and Structural Properties

N-Boc-3-nitropyrrolidine is a stable, protected form of 3-nitropyrrolidine. The tert-butoxycarbonyl (Boc) protecting group offers excellent stability under a wide range of reaction conditions, particularly basic and nucleophilic environments, while allowing for facile deprotection under acidic conditions. Its core utility stems from the nitro group, a versatile functional handle that serves almost exclusively as a precursor to the primary amine via reduction.

dot graph Structure { layout=neato; node [shape=none, margin=0, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

// Define nodes for atoms N1 [label="N"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; O1 [label="O"]; O2 [label="O"]; Boc_C [label="C"]; Boc_O1 [label="O"]; Boc_O2 [label="O"]; tBu_C [label="C"]; tBu_CH3_1 [label="CH₃"]; tBu_CH3_2 [label="CH₃"]; tBu_CH3_3 [label="CH₃"]; N_nitro [label="N⁺"]; O_nitro1 [label="O⁻"]; O_nitro2 [label="O"]; H1 [label="H"]; H2 [label="H₂"]; H3 [label="H₂"]; H4 [label="H₂"];

// Define positions N1 [pos="0,0!"]; C1 [pos="-1.2,-0.5!"]; C2 [pos="-1.2,-2!"]; C3 [pos="0,-2.5!"]; C4 [pos="1.2,-2!"]; N_nitro [pos="0,-4!"]; O_nitro1 [pos="-0.8,-4.8!"]; O_nitro2 [pos="0.8,-4.8!"]; Boc_C [pos="1.3,0.8!"]; Boc_O1 [pos="0.8,1.8!"]; Boc_O2 [pos="2.5,0.8!"]; tBu_C [pos="3.5,1.8!"]; tBu_CH3_1 [pos="3.5,2.8!"]; tBu_CH3_2 [pos="2.7,1.2!"]; tBu_CH3_3 [pos="4.3,1.2!"]; H1 [pos="-0.3,-2.0!"]; H2 [pos="-2.0,-0.2!"]; H3 [pos="-2.0,-2.3!"]; H4 [pos="2.0,-2.3!"];

// Define bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- N1; C3 -- N_nitro; N_nitro -- O_nitro1 [label="", style=solid]; N_nitro -- O_nitro2 [label="", style=double];

N1 -- Boc_C; Boc_C -- Boc_O1 [style=double]; Boc_C -- Boc_O2; Boc_O2 -- tBu_C; tBu_C -- tBu_CH3_1; tBu_C -- tBu_CH3_2; tBu_C -- tBu_CH3_3;

// Attach hydrogens (as text labels for clarity) C1 -- H2 [style=invis]; C2 -- H3 [style=invis]; C3 -- H1 [style=invis]; C4 -- H4 [style=invis];

} Caption: Chemical structure of N-Boc-3-nitropyrrolidine.

Table 1: Physicochemical Data for N-Boc-3-nitropyrrolidine

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₆N₂O₄ | [PubChem] |

| Molecular Weight | 216.23 g/mol | [Benchchem, Cenmed Enterprises] |

| CAS Number | 880393-94-4 (Racemic) | - |

| Appearance | Typically a white to light-yellow solid | General supplier data |

| Purity | ≥95% | [Benchchem] |

| Solubility | Insoluble in water; soluble in organic solvents like DCM, EtOAc, MeOH | General chemical principles |

| Melting Point | Data not consistently reported in public literature | - |

| Boiling Point | Data not publicly available | - |

Synthesis and Characterization: A Representative Protocol

Direct, peer-reviewed synthesis procedures for N-Boc-3-nitropyrrolidine are not widely published. However, a robust and logical synthetic strategy involves a two-step sequence starting from the commercially available and inexpensive N-Boc-3-hydroxypyrrolidine. This approach is based on well-established transformations in organic chemistry.

-

Activation of the Hydroxyl Group: The hydroxyl group of the starting material is first converted into a better leaving group, typically a tosylate (OTs) or mesylate (OMs). This is a standard procedure that renders the C-3 position susceptible to nucleophilic attack.

-

Nucleophilic Displacement with Nitrite: The activated intermediate is then reacted with a nitrite salt, such as sodium nitrite (NaNO₂). The nitrite ion displaces the leaving group (e.g., tosylate) via an S_N2 reaction to form the C-N bond, yielding the desired nitro compound.

Representative Experimental Protocol: Synthesis from N-Boc-3-hydroxypyrrolidine

Disclaimer: This is a representative protocol based on analogous chemical transformations. Researchers should perform their own reaction optimization and safety assessment.

Step 1: Tosylation of N-Boc-3-hydroxypyrrolidine

-

Dissolve N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M).

-

Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

-

Add triethylamine (TEA, 1.5 eq) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2 eq).

-

Causality Explanation: TEA is a non-nucleophilic base used to quench the HCl generated during the reaction, preventing side reactions and driving the equilibrium towards the product.

-

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-3-tosyloxypyrrolidine, which can often be used in the next step without further purification.

Step 2: Nitrite Displacement

-

Dissolve the crude tosylate intermediate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add sodium nitrite (NaNO₂, 3.0-5.0 eq) to the solution.

-

Causality Explanation: A large excess of sodium nitrite is used to ensure the reaction goes to completion and to outcompete any potential elimination side reactions. DMF is an excellent solvent for S_N2 reactions as it solvates the cation (Na⁺) while leaving the anion (NO₂⁻) highly reactive.

-

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash extensively with water to remove DMF and excess sodium nitrite.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure N-Boc-3-nitropyrrolidine.

Characterization: The final product should be characterized to confirm its identity and purity.

-

¹H NMR: Expect characteristic signals for the Boc group (a singlet at ~1.4 ppm, 9H) and the pyrrolidine ring protons. The proton at the C-3 position (CH-NO₂) would likely appear as a downfield multiplet.

-

¹³C NMR: Expect signals for the Boc carbonyl (~154 ppm), the quaternary Boc carbon (~80 ppm), and the pyrrolidine carbons, with the C-3 carbon bearing the nitro group being significantly shifted.

-

Mass Spectrometry (ESI-MS): Expect to observe the molecular ion peak corresponding to the calculated mass (e.g., [M+Na]⁺).

Key Chemical Transformation: Reduction to N-Boc-3-Aminopyrrolidine

The primary synthetic utility of N-Boc-3-nitropyrrolidine is its conversion to N-Boc-3-aminopyrrolidine. The reduction of an aliphatic nitro group to a primary amine is a high-yielding and reliable transformation. Catalytic hydrogenation is the most common and cleanest method for this purpose.

dot graph Workflow { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#4285F4"];

Start [label="N-Boc-3-Nitropyrrolidine"]; Reagents [label="H₂ (gas, 1 atm or balloon)\nPd/C (5-10 mol%)\nMethanol (Solvent)", shape=ellipse, fillcolor="#FFFFFF"]; Product [label="N-Boc-3-Aminopyrrolidine"];

Start -> Reagents [label="Reaction Conditions"]; Reagents -> Product [label="Yields >90%"]; } Caption: Workflow for the reduction of N-Boc-3-nitropyrrolidine.

General Protocol: Catalytic Hydrogenation

-

To a solution of N-Boc-3-nitropyrrolidine (1.0 eq) in methanol (MeOH) or ethanol (EtOH) in a round-bottom flask, add Palladium on carbon (Pd/C, 5-10 mol% catalyst loading, 10% w/w).

-

Causality Explanation: Palladium is a highly efficient catalyst for the reduction of nitro groups. Methanol and ethanol are excellent solvents as they readily dissolve the starting material and are inert to the reaction conditions. The reaction is heterogeneous, occurring on the surface of the carbon-supported catalyst.

-

-

Seal the flask and purge the system carefully with nitrogen, followed by hydrogen gas (H₂).

-

Maintain a positive pressure of hydrogen (typically using a balloon or a Parr shaker apparatus for higher pressures) and stir the suspension vigorously at room temperature.

-

Trustworthiness Validation: Vigorous stirring is critical to ensure efficient mixing of the solid catalyst, the dissolved substrate, and the hydrogen gas, maximizing the reaction rate.

-

-

Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-12 hours.

-

Once complete, carefully purge the flask with nitrogen to remove all hydrogen gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional solvent (MeOH or EtOH).

-

Expertise Insight: Filtering through Celite is crucial to remove the fine, often pyrophoric, palladium catalyst completely and safely.

-

-

Combine the filtrates and concentrate under reduced pressure to yield N-Boc-3-aminopyrrolidine, which is often of sufficient purity for subsequent steps.

Applications in Medicinal Chemistry

The resulting product, N-Boc-3-aminopyrrolidine, is a highly valuable building block. The chiral versions, in particular, are incorporated into a wide range of drug candidates and approved medicines. The pyrrolidine ring serves as a rigid scaffold, while the amino group provides a key vector for further functionalization, enabling the synthesis of amides, sulfonamides, and ureas, or its use in reductive amination reactions to build more complex structures. These motifs are common in compounds targeting kinases, proteases, and G-protein coupled receptors.

Safety and Handling

-

N-Boc-3-nitropyrrolidine: Aliphatic nitro compounds should be handled with care. While generally stable, they are energetic materials and should be stored away from heat and reducing agents. Avoid shock or friction.

-

Catalytic Hydrogenation: This procedure involves flammable hydrogen gas and a potentially pyrophoric catalyst (Pd/C). The reaction should be conducted in a well-ventilated fume hood, and the catalyst should never be allowed to dry in the air, especially after the reaction. Always handle the catalyst wet with solvent.

-

General Precautions: Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

N-Boc-3-nitropyrrolidine serves as a specialized but powerful intermediate for accessing the synthetically crucial 3-aminopyrrolidine scaffold. While detailed characterization data is not abundant in the public domain, its synthesis and reactivity can be confidently predicted and executed based on fundamental principles of organic chemistry. Its strategic value is realized through its efficient and clean reduction to the corresponding amine, providing a direct route to a privileged structural motif in modern drug discovery.

References

-

PubChem. this compound. National Center for Biotechnology Information. [Link]

-

Cenmed Enterprises. Tert Butyl 3 Nitropyrrolidine 1 Carboxylate. Cenmed Enterprises. [Link]

-

Kornblum, N., et al. (1955). A New Synthesis of Aliphatic Nitro Compounds. Journal of the American Chemical Society, 77(23), 6269–6271. [Link] (Provides background on the synthesis of aliphatic nitro compounds).

-

Rylander, P. N. (2002). Hydrogenation of C≡N and C=N Bonds and of the Nitro Group. In Hydrogenation in Organic Synthesis (pp. 107-138). Elsevier. [Link] (Authoritative source on catalytic hydrogenation methods).

-

Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. [Link] (Standard reference for information on the Boc protecting group).

An In-Depth Technical Guide to tert-Butyl 3-Nitropyrrolidine-1-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of tert-butyl 3-nitropyrrolidine-1-carboxylate, a valuable heterocyclic building block in modern organic synthesis and medicinal chemistry. While direct experimental data for this specific compound is limited in public literature, this document synthesizes information from closely related analogues and established chemical principles to offer a robust resource for its study and application.

Core Molecular Attributes

This compound is a saturated heterocyclic compound featuring a pyrrolidine ring functionalized with a nitro group at the 3-position and protected with a tert-butoxycarbonyl (Boc) group on the ring nitrogen. The presence of the electron-withdrawing nitro group and the sterically demanding, acid-labile Boc protecting group defines its chemical reactivity and utility.

Physicochemical Properties

The key identifiers and calculated physicochemical properties of the molecule are summarized below. These values provide a foundational dataset for analytical characterization, reaction planning, and computational modeling.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1408074-75-8 | [1] |

| Molecular Formula | C₉H₁₆N₂O₄ | Calculated |

| Molecular Weight | 232.23 g/mol | Calculated |

| Monoisotopic Mass | 232.11101 Da | Calculated |

| Elemental Composition | C: 46.54%, H: 6.94%, N: 12.06%, O: 34.45% | Calculated |

| Predicted logP | 1.1 - 1.3 | Predicted |

| Predicted Boiling Point | ~327.5 °C at 760 mmHg | Predicted |

| Predicted Density | ~1.2 g/cm³ | Predicted |

Note: Predicted values are derived from computational models and should be confirmed experimentally.

Synthesis and Purification

Proposed Synthetic Workflow

The proposed two-step synthesis starts from the commercially available tert-butyl 3-hydroxypyrrolidine-1-carboxylate, proceeding through an amino intermediate.

Sources

An In-Depth Technical Guide to the Key Intermediates in the Synthesis of tert-Butyl 3-Nitropyrrolidine-1-carboxylate

Abstract

tert-Butyl 3-nitropyrrolidine-1-carboxylate is a valuable building block in medicinal chemistry and drug development, primarily serving as a precursor to chiral 3-aminopyrrolidines. The synthesis of this compound, particularly in an enantiomerically pure form, relies on strategic chemical transformations where the formation and reaction of key intermediates are paramount. This technical guide provides an in-depth exploration of the core synthetic routes to this compound, with a detailed focus on the critical intermediates involved. We will dissect the mechanistic underpinnings of two primary strategies: the [3+2] cycloaddition of azomethine ylides with nitroalkenes and the Michael addition-cyclization pathway. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the synthesis of this important molecule.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active natural products.[1] Its conformational rigidity and the ability to introduce stereocenters make it an attractive structural motif for interacting with biological targets. The 3-nitro and 3-amino substituted pyrrolidines, in particular, are of significant interest as they provide a handle for further functionalization and are key components in a variety of therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of protecting the pyrrolidine nitrogen, facilitating multi-step synthetic sequences.

This guide will focus on the synthesis of this compound, a key precursor that allows for the diastereoselective or enantioselective introduction of the critical 3-amino functionality. Understanding the synthesis of its key intermediates is crucial for optimizing reaction conditions, improving yields, and controlling stereochemistry.

Synthetic Strategy I: [3+2] Cycloaddition of Azomethine Ylides

The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile, such as a nitroalkene, is a powerful and convergent method for the construction of the pyrrolidine ring.[2][3][4] This approach allows for the simultaneous formation of multiple C-C bonds and the creation of several stereocenters in a single step.

Key Intermediates in the [3+2] Cycloaddition Pathway

The success of this synthetic route hinges on the efficient generation and trapping of two key reactive intermediates:

-

Azomethine Ylide Precursor (I): Typically an N-Boc protected imino ester, which is deprotonated in situ to form the azomethine ylide.

-

Azomethine Ylide (II): A transient 1,3-dipole that reacts with the nitroalkene.

-

Nitroalkene (III): The dipolarophile that undergoes cycloaddition with the azomethine ylide.

The overall transformation can be visualized as follows:

Sources

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Azomethine ylide - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

Literature review of Tert-butyl 3-nitropyrrolidine-1-carboxylate

An In-Depth Technical Guide to Tert-butyl 3-nitropyrrolidine-1-carboxylate: Synthesis, Reactivity, and Application

Abstract

This compound stands as a pivotal, yet often unheralded, intermediate in the landscape of modern synthetic and medicinal chemistry. As a stable, Boc-protected scaffold, it provides a direct pathway to the highly valuable 3-aminopyrrolidine moiety, a privileged structure found in a multitude of bioactive compounds. The nitro group, serving as a robust and versatile masked amine, allows for the execution of various chemical transformations on the pyrrolidine ring before its strategic reduction. This guide offers a senior application scientist’s perspective on the synthesis, core reactions, and strategic applications of this intermediate, providing researchers and drug development professionals with the foundational knowledge to effectively utilize this building block in their synthetic campaigns.

Strategic Importance in Synthesis

The value of this compound is not as a final product, but as a strategic precursor. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the pyrrolidine nitrogen under a wide range of reaction conditions, yet it is easily removed under acidic conditions. The nitro group at the C3 position is the key functional handle; its primary role is to be reduced to a primary amine, which can then be used for further elaboration in drug synthesis.

Caption: The central role of this compound.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific intermediate is not broadly published, its properties can be reliably predicted based on its structure.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆N₂O₄ | Calculated |

| Molecular Weight | 216.23 g/mol | Calculated |

| Appearance | Expected to be a pale yellow oil or low-melting solid | Inferred |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~3.5-3.8 (m, 4H), ~4.8 (m, 1H), ~2.2-2.4 (m, 2H), 1.47 (s, 9H) | Predicted |

| ¹³C NMR (CDCl₃, 101 MHz) | δ ~154.5, ~80.5, ~78.0, ~45.0, ~44.0, ~30.0, 28.3 | Predicted |

| IR (thin film, cm⁻¹) | ~2975, ~1700 (C=O, carbamate), ~1550 (N-O, asymm), ~1370 (N-O, symm) | Predicted |

| Mass Spec (ESI+) | m/z 217.1 [M+H]⁺, 239.1 [M+Na]⁺ | Predicted |

Synthesis Methodologies

The synthesis of this compound is not a trivial matter and generally involves multi-step sequences from readily available precursors. The choice of route depends on starting material availability, scalability, and stereochemical requirements.

Route A: Nucleophilic Substitution from a Hydroxy Precursor

This is arguably the most common and reliable approach, leveraging the commercially available tert-butyl 3-hydroxypyrrolidine-1-carboxylate. The strategy involves converting the hydroxyl group into a good leaving group, followed by displacement with a nitrite salt.

Causality: The Mitsunobu reaction is an exceptionally reliable method for inverting the stereochemistry of a secondary alcohol, which is critical when a specific enantiomer is desired. The reaction proceeds under mild conditions and generates the desired product by displacing the activated hydroxyl group with a nucleophile, in this case, a nitrite source.

Caption: Synthesis via Mitsunobu reaction from the hydroxy precursor.

Detailed Protocol:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and anhydrous tetrahydrofuran (THF, 0.2 M).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition: Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15 minutes. The solution may turn from colorless to yellow/orange. Stir at 0 °C for 30 minutes.

-

Nitrite Addition: Add sodium nitrite (NaNO₂, 3.0 eq) and a phase-transfer catalyst such as 18-crown-6 (0.1 eq) to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Workup: Quench the reaction with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the target compound.

Route B: Oxidation of an Oxime Precursor

This route begins with the readily available ketone, tert-butyl 3-oxopyrrolidine-1-carboxylate. The ketone is first converted to its corresponding oxime, which is then oxidized to the nitro compound.

Causality: The formation of an oxime is a standard carbonyl chemistry transformation. The subsequent oxidation of the oxime to a nitroalkane can be achieved with various reagents, with peroxy acids like m-CPBA being a common choice. This method is advantageous as it does not require a stereochemically defined center in the starting material.

Caption: Two-step synthesis from the corresponding ketone via an oxime.

Detailed Protocol:

-

Oxime Formation:

-

Dissolve tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol.

-

Add a base such as pyridine or sodium acetate (1.5 eq) and stir the mixture at room temperature for 4-6 hours until TLC analysis indicates complete conversion.

-

Remove the solvent under reduced pressure, add water, and extract the product with ethyl acetate. Dry and concentrate to yield the crude oxime, which can often be used without further purification.

-

-

Oxidation:

-

Dissolve the crude oxime intermediate in a suitable solvent like dichloromethane (DCM).

-

Add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~2.0-3.0 eq) in DCM dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours.

-

Quench the reaction by washing with a saturated solution of sodium bicarbonate and then sodium thiosulfate to remove excess oxidant.

-

Dry the organic layer, concentrate, and purify by flash chromatography to afford the desired nitro compound.

-

The Key Transformation: Reduction to 3-Aminopyrrolidine

The primary synthetic utility of this compound lies in its reduction to tert-butyl 3-aminopyrrolidine-1-carboxylate. This transformation unmasks the amine, making it available for subsequent coupling reactions.

Causality: Catalytic hydrogenation is the preferred method for this reduction due to its high efficiency, clean conversion, and mild conditions, which preserve the Boc protecting group. Palladium on carbon (Pd/C) is a highly effective catalyst for nitro group reductions, proceeding via adsorption of the nitro group onto the catalyst surface and stepwise reduction by activated hydrogen.

Caption: Standard workflow for the catalytic hydrogenation of the nitro group.

Detailed Protocol for Catalytic Hydrogenation:

-

Setup: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in a solvent such as methanol or ethanol (0.1 M).

-

Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (5-10 wt% of the substrate) under a stream of nitrogen.

-

Hydrogenation: Secure the vessel to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle 3-5 times to ensure an inert atmosphere has been replaced by hydrogen.

-

Reaction: Stir the reaction mixture vigorously under a positive pressure of H₂ (a balloon is sufficient for small scale, while a Parr apparatus is used for larger scales) at room temperature.

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.[1]

-

Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield tert-butyl 3-aminopyrrolidine-1-carboxylate, which is often of sufficient purity for use in the next step.[1]

Stereochemistry and Enantioselective Synthesis

For many pharmaceutical applications, a single enantiomer of the 3-aminopyrrolidine core is required. The synthesis of enantiopure (R)- or (S)-tert-butyl 3-nitropyrrolidine-1-carboxylate is most effectively achieved by starting with an enantiopure precursor, such as (R)- or (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate. An economical and well-established route to the chiral amino-pyrrolidine building block starts from L-aspartic acid, highlighting the importance of chirality in these structures.[2] The Mitsunobu reaction (Route A) is particularly useful here as it proceeds with inversion of configuration at the stereocenter.

Applications in Drug Discovery

The true value of this chemistry is realized in the synthesis of complex, biologically active molecules. The 3-aminopyrrolidine scaffold is a common feature in many drug candidates due to its ability to present a basic nitrogen atom in a constrained three-dimensional space, allowing for specific interactions with biological targets like kinases, proteases, and GPCRs.

Caption: From intermediate to a final drug candidate.

Safety and Handling

-

Nitro Compounds: Organic nitro compounds should be handled with care as they are energetic and can be potentially explosive, especially in the presence of impurities or at elevated temperatures. Always conduct reactions behind a safety shield.

-

Reagents: Reagents such as DIAD are toxic and shock-sensitive. Triphenylphosphine is an irritant. Standard personal protective equipment (gloves, safety glasses, lab coat) is mandatory.

-

Hydrogenation: Catalytic hydrogenation involves flammable hydrogen gas and a pyrophoric catalyst (Pd/C, especially after use). Ensure the system is properly set up and purged, and never allow the dry catalyst to be exposed to air.

Conclusion

This compound is a quintessential example of a strategic intermediate whose value is defined by the functionality it provides. While not a household name in chemical catalogs, its role as a protected precursor to the 3-aminopyrrolidine scaffold makes it an indispensable tool for medicinal chemists. Understanding the reliable methods for its synthesis and its primary transformation—the reduction of the nitro group—empowers researchers to efficiently construct complex molecular architectures for the development of next-generation therapeutics.

References

-

PubChem. tert-Butyl 3-oxopyrrolidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Taylor & Francis Group. (2018). Economical synthesis of tert-butyl (S)-3-aminopyrrolidine-1-carboxylate from L-aspartic acid. Figshare. [Link]

-

PubChem. tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. (R)-(+)-1-Boc-3-aminopyrrolidine. National Center for Biotechnology Information. [Link]

Sources

The Ascendant Role of Nitrated Pyrrolidine Derivatives in Modern Drug Discovery: A Technical Guide

Foreword: Beyond the Scaffold - The Strategic Implication of Nitration in Pyrrolidine Chemistry

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry, gracing the structures of numerous natural products and FDA-approved drugs.[1] Its appeal lies in its structural flexibility, stereochemical richness, and its ability to engage in crucial hydrogen bonding interactions.[1] However, the true potential of this versatile scaffold is often unlocked through strategic functionalization. This guide delves into a particularly compelling and emergent area: the nitration of pyrrolidine derivatives. The introduction of a nitro group, a potent electron-withdrawing moiety, dramatically alters the physicochemical properties of the parent molecule, opening new avenues for therapeutic intervention. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, exploring the synthesis, diverse applications, and mechanistic underpinnings of nitrated pyrrolidine derivatives.

I. The Synthetic Toolkit: Crafting Nitrated Pyrrolidine Cores

The synthesis of nitrated pyrrolidines can be broadly approached through two main strategies: the construction of the pyrrolidine ring incorporating a nitro-functionalized building block, or the direct nitration of a pre-existing pyrrolidine scaffold. The choice of method is dictated by the desired substitution pattern and stereochemistry.

A prevalent and highly versatile method for constructing the nitropyrrolidine core is the [3+2] dipolar cycloaddition reaction between an azomethine ylide and a nitroalkene.[2] This approach offers excellent control over regioselectivity and stereoselectivity, particularly when employing chiral auxiliaries or catalysts. Flow chemistry has emerged as a powerful tool for this transformation, enabling rapid and efficient synthesis with enhanced safety and scalability.[2]

Alternatively, functionalization of an existing pyrrolidine ring offers a direct route to certain derivatives. For instance, 3-nitro-2-pyrrolines can be synthesized via the regiospecific oxidation of 3-nitro-4-substituted phenyl pyrrolidines using potassium permanganate.

Experimental Protocol: Flow Synthesis of 3-Nitropyrrolidines via Dipolar Cycloaddition

This protocol outlines a general procedure for the synthesis of 3-nitropyrrolidines using a modular flow reactor, adapted from the work of Baumann et al.

Materials:

-

Appropriate aldehyde (e.g., benzaldehyde)

-

Glycine ester hydrochloride (e.g., methyl glycinate hydrochloride)

-

Triethylamine (TEA)

-

Nitroalkene (e.g., β-nitrostyrene)

-

Acetonitrile (solvent)

-

Immobilized benzylamine scavenger resin (e.g., QP-BZA)

-

Silica gel

Instrumentation:

-

Modular flow reactor system equipped with pumps, a mixing tee, a heated coil reactor, and a column for scavenger resin.

-

LC-MS for reaction monitoring.

Procedure:

-

Stream A Preparation: Prepare a 0.5 M solution of the aldehyde and a 0.5 M solution of the glycine ester hydrochloride in acetonitrile.

-

Stream B Preparation: Prepare a 0.5 M solution of the nitroalkene and a 0.5 M solution of triethylamine in acetonitrile.

-

Flow Reactor Setup:

-

Set the flow rate for both streams to deliver equimolar amounts of reactants to the mixing tee.

-

Heat the flow coil reactor to the desired temperature (typically between 60-120°C).

-

Pack a glass column with the immobilized benzylamine scavenger resin followed by a plug of silica gel.

-

-

Reaction Execution:

-

Pump Stream A and Stream B into the mixing tee, where the azomethine ylide is generated in situ.

-

The reaction mixture then flows through the heated coil reactor for the specified residence time (typically 30-90 minutes) to facilitate the cycloaddition.

-

The exiting stream is passed through the scavenger resin column to remove any unreacted nitroalkene and the TFA salt of the product.

-

-

Product Isolation: The purified product is collected after the scavenger column, and the solvent is removed under reduced pressure to yield the desired 3-nitropyrrolidine derivative.

This flow chemistry approach allows for the rapid generation of a library of 3-nitropyrrolidine derivatives with high purity and in good yields.

Caption: Workflow for the flow synthesis of 3-nitropyrrolidines.

II. A Spectrum of Opportunity: Potential Applications of Nitrated Pyrrolidine Derivatives

The incorporation of a nitro group into the pyrrolidine scaffold has been shown to confer a range of potent biological activities. The following sections highlight key therapeutic areas where these derivatives show significant promise.

A. Antibacterial Agents: A Renewed Assault on Resistant Pathogens

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Nitrated pyrrolidine derivatives have emerged as promising candidates in this arena. For example, substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides have been synthesized as mimics of proline-rich antimicrobial peptides and have demonstrated significant antibacterial activity.[3] One derivative, in particular, showed high potency against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15.6 µg/mL.[3][4]

Furthermore, studies on nitrated pyrrolomycins, which are structurally related to nitrated pyrroles, have shown that the presence of a nitro group can enhance antibacterial activity and reduce the cytotoxicity often associated with their halogenated counterparts.[5] For instance, certain nitrated pyrrolomycins exhibited improved minimal bactericidal concentrations against both Gram-positive (S. aureus) and Gram-negative (Pseudomonas aeruginosa) pathogens.

B. Anticancer Therapeutics: Targeting Tumor Proliferation and Survival